

A Comparative Meta-Analysis of Cannabinoids for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cesamet*

Cat. No.: *B1212946*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cannabinoids for the management of chemotherapy-induced nausea and vomiting (CINV), drawing on data from multiple meta-analyses of clinical trials. The information is intended to support research and development efforts in oncology and cannabinoid-based therapeutics.

Executive Summary

Cannabinoids, including dronabinol and nabilone, have been evaluated as antiemetic agents for CINV for several decades. Meta-analyses of early clinical trials, largely conducted before the widespread use of modern antiemetics like 5-HT3 and NK1 receptor antagonists, have demonstrated the superiority of cannabinoids over placebo and some older antiemetics such as prochlorperazine. However, their efficacy against newer agents is less established, and they are associated with a distinct side effect profile. Patient preference in older trials often favored cannabinoids over available alternatives.

Data Presentation: Efficacy and Safety of Cannabinoids in CINV

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing cannabinoids with placebo and other antiemetic agents.

Table 1: Efficacy of Cannabinoids vs. Placebo for CINV

Outcome	Cannabinoid Group	Placebo Group	Relative Risk (RR) / Odds Ratio (OR)	95% Confidence Interval (CI)	Number Needed to Treat (NNT)	Citation
Complete absence of vomiting	Varies by study	Varies by study	RR 5.7	2.6 to 12.6	-	[1]
Complete absence of nausea and vomiting	Varies by study	Varies by study	RR 2.9	1.8 to 4.7	-	[1]
Patient Preference	153 out of 202 patients	27 out of 202 patients	-	-	1.6	[2]

Table 2: Efficacy of Cannabinoids vs. Active Comparators (Primarily Prochlorperazine) for CINV

Outcome	Cannabinoid Group	Active Comparator or Group	Relative Risk (RR) / Odds Ratio (OR)	95% Confidence Interval (CI)	Number Needed to Treat (NNT)	Citation
Complete Control of Nausea	Varies by study	Varies by study	RR 1.38	1.18 to 1.62	6	[3]
Complete Control of Vomiting	Varies by study	Varies by study	RR 1.28	1.08 to 1.51	8	[3]
Patient Preference	371 out of 604 patients (61%)	156 out of 604 patients (26%)	-	-	-	[2]

Table 3: Common Adverse Events Associated with Cannabinoids in CINV Trials

Adverse Event	Cannabinoids (Incidence)	Control (Incidence)	Relative Risk (RR) / Odds Ratio (OR)	95% Confidence Interval (CI)	Number Needed to Harm (NNH)	Citation
Dizziness	49%	17%	OR 4.60 (Dronabinol vs Placebo)	2.39 to 8.83	3	[4][5]
Drowsiness/Sedation	Higher with cannabinoids	Lower with control	RR 1.66	1.46 to 1.89	5	[3]
Dysphoria/Depression	13%	0.3%	RR 8.06	3.38 to 19.2	8	[3][4]
Hallucinations	6%	0%	RR 6.10	2.41 to 15.4	17	[3][4]
Hypotension	25%	11%	RR 2.23	1.75 to 2.83	7	[3][4]
Dry Mouth	Higher with cannabinoids	Lower with control	OR 5.58 (Dronabinol vs Placebo)	3.19 to 9.78	-	[5]

Experimental Protocols of Key Clinical Trials

Detailed methodologies from key randomized controlled trials cited in the meta-analyses are provided below to allow for a critical appraisal of the evidence.

Meiri et al. (2007): Dronabinol vs. Ondansetron for Delayed CINV

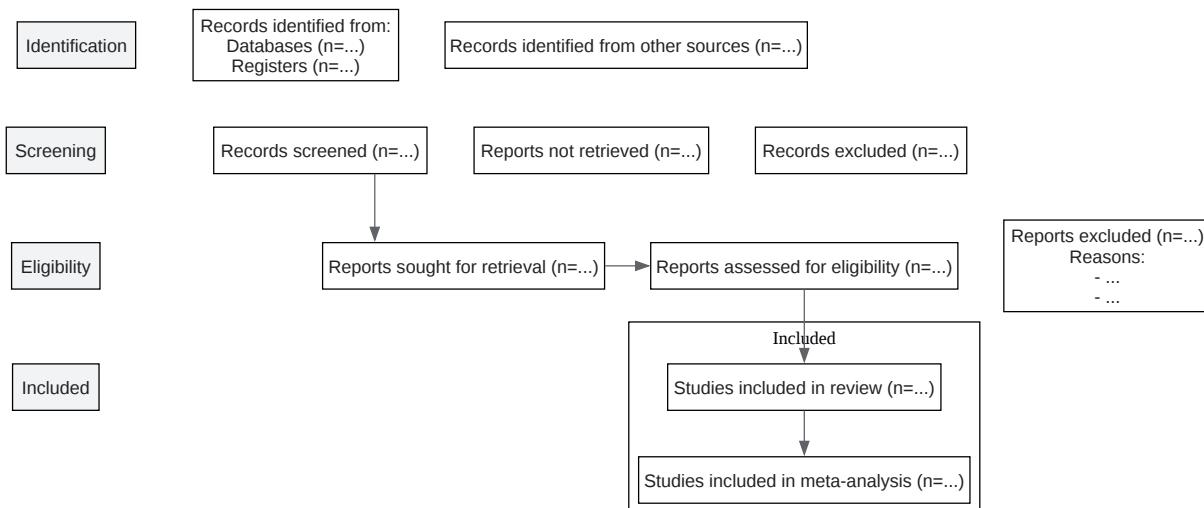
- Objective: To compare the efficacy and tolerability of dronabinol, ondansetron, and their combination for delayed CINV.[6]

- Study Design: A 5-day, randomized, double-blind, placebo-controlled, parallel-group trial.[6]
- Participants: 64 patients receiving moderately to highly emetogenic chemotherapy.[6] The most common cancer diagnoses were breast cancer and non-small-cell lung cancer.[6]
- Intervention Arms:
 - Dronabinol monotherapy (n=17)[6]
 - Ondansetron monotherapy (n=17)[6]
 - Dronabinol + Ondansetron (n=16)[6]
 - Placebo (n=14)[6]
- Dosing Regimen:
 - Day 1: All patients received dexamethasone 20 mg PO and ondansetron 16 mg IV pre-chemotherapy. Active treatment groups also received dronabinol 2.5 mg PO pre- and post-chemotherapy.[6]
 - Day 2 (Fixed Doses): Dronabinol 2.5 mg PO QID and/or ondansetron 8 mg PO BID.[6]
 - Days 3-5 (Flexible Doses): Dronabinol 2.5-5 mg PO QID and/or ondansetron 4-8 mg PO BID.[6]
- Outcome Measures: The primary outcome was "total response," defined as nausea intensity <5 mm on a visual analog scale (VAS), no vomiting/retching, and no use of rescue antiemetics.[7]

Lane et al. (1991): Dronabinol vs. Prochlorperazine

- Objective: To compare the antiemetic efficacy of dronabinol, prochlorperazine, and their combination.[8]
- Study Design: A multicenter, randomized, double-blind, parallel-group trial.[8]

- Participants: 62 patients who had previously received chemotherapy and antiemetics.[6] Patients receiving high-dose cisplatin ($>60 \text{ mg/m}^2$) were excluded.[6] Common chemotherapy agents included doxorubicin, cyclophosphamide, and 5-fluorouracil.[6]
- Intervention Arms:
 - Dronabinol 10 mg every 6 hours + Placebo[8]
 - Prochlorperazine 10 mg every 6 hours + Placebo[8]
 - Dronabinol 10 mg every 6 hours + Prochlorperazine 10 mg every 6 hours[8]
- Dosing Regimen: Antiemetic treatment was administered orally, starting 24 hours before chemotherapy and continuing for 24 hours after the last dose.[8]
- Outcome Measures: Incidence, duration, and severity of nausea and vomiting.[8]


Herman et al. (1979) & Einhorn et al. (1981): Nabilone vs. Prochlorperazine

- Objective: To compare the antiemetic effectiveness of nabilone and prochlorperazine in patients with severe CINV.[9]
- Study Design: Two double-blind, crossover trials.[4][9]
- Participants: 113 evaluable patients in the Herman et al. study and 80 in the Einhorn et al. study, most of whom were receiving cisplatin-based chemotherapy.[9]
- Intervention Arms:
 - Nabilone[9]
 - Prochlorperazine[9]
- Dosing Regimen: In the Herman et al. trial, patients received either 2 mg of nabilone or 10 mg of prochlorperazine every 8 hours, with two doses administered before chemotherapy. In the Einhorn et al. study, patients received either nabilone or prochlorperazine during two consecutive identical chemotherapy courses in a crossover design.[4]

- Outcome Measures: Frequency and severity of nausea and vomiting, and patient preference.[9]

Mandatory Visualizations

Experimental Workflow: PRISMA Meta-Analysis Flow Diagram

[Click to download full resolution via product page](#)

Caption: PRISMA flow diagram for a systematic review and meta-analysis.

Signaling Pathway: Cannabinoid Anti-Emetic Mechanism

[Click to download full resolution via product page](#)

Caption: Simplified cannabinoid signaling pathway in CINV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid Antiemetic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of oral cannabinoids and medical marijuana for the treatment of chemotherapy-induced nausea and vomiting: a focus on pharmacokinetic variability and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dronabinol for chemotherapy-induced nausea and vomiting unresponsive to antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Broad-Spectrum Antiemetic Efficacy of Cannabinoids against Chemotherapy-Induced Acute and Delayed Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dronabinol and prochlorperazine in combination for treatment of cancer chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superiority of nabilone over prochlorperazine as an antiemetic in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nabilone: an effective antiemetic in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Cannabinoids for Chemotherapy-Induced Nausea and Vomiting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212946#meta-analysis-of-clinical-trials-comparing-cannabinoids-for-cinv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com